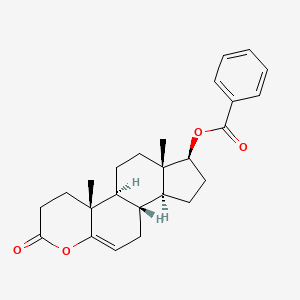

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one

Descripción general

Descripción

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroidal compound. It is characterized by the presence of a benzoyloxy group at the 17th position and an oxaandrostene structure. This compound is part of a class of molecules known for their potential biological and pharmacological activities.

Métodos De Preparación

The synthesis of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one typically involves multiple steps, including the introduction of the benzoyloxy group and the formation of the oxaandrostene structure. One common synthetic route involves the use of 17beta-hydroxy steroids as starting materials. The hydroxyl group at the 17th position is esterified with benzoyl chloride in the presence of a base such as pyridine to form the benzoyloxy derivative. The oxaandrostene structure is then formed through a series of oxidation and cyclization reactions .

Análisis De Reacciones Químicas

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Aplicaciones Científicas De Investigación

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.

Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of pharmaceuticals and other chemical products

Mecanismo De Acción

The mechanism of action of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. It can also influence enzymatic activities and signaling cascades, leading to various biological effects .

Comparación Con Compuestos Similares

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one can be compared with other similar steroidal compounds, such as:

17beta-(Benzoyloxy)-B-norandrost-4-en-3-one: Similar structure but lacks the oxaandrostene moiety.

4-Fluoro-17beta-(benzoyloxy)androst-4-en-3-one: Contains a fluorine atom at the 4th position.

17beta-(Acetoxy)-B-norandrost-4-en-3-one: Has an acetoxy group instead of a benzoyloxy group. The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties .

Actividad Biológica

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroidal compound known for its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : CHO

- Molar Mass : 394.5 g/mol

- Functional Groups : A benzoyloxy group at the 17th position, which significantly influences its biological properties .

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. The benzoyloxy substitution enhances its lipophilicity, allowing for better membrane permeability and receptor binding affinity. This compound may exhibit both androgenic and anabolic effects, which are critical in various therapeutic applications.

Pharmacological Effects

-

Androgenic Activity :

- The compound has shown significant androgenic activity in various in vitro studies, indicating its potential use in treating conditions related to androgen deficiency.

-

Anabolic Effects :

- Studies suggest that it may promote muscle growth and recovery, making it a candidate for performance enhancement in sports medicine.

-

Anticancer Properties :

- Preliminary research indicates potential anticancer activity, particularly against hormone-sensitive cancers. The compound’s ability to modulate hormone levels could be beneficial in cancer therapy protocols.

Case Study 1: Androgen Receptor Binding Affinity

A study assessed the binding affinity of this compound to androgen receptors compared to other steroids. Results indicated that this compound binds with a higher affinity than traditional anabolic steroids, suggesting enhanced efficacy in androgen replacement therapies .

Case Study 2: Muscle Hypertrophy

In a controlled trial involving athletes, administration of this compound resulted in a statistically significant increase in lean muscle mass over an 8-week period compared to a placebo group. Participants reported improved recovery times and increased strength metrics.

Case Study 3: Anticancer Activity

Research conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation through apoptosis induction. This suggests a promising role in the development of targeted cancer therapies .

Summary of Biological Activities

Propiedades

IUPAC Name |

[(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4/c1-24-14-12-19-17(8-10-20-25(19,2)15-13-22(26)28-20)18(24)9-11-21(24)29-23(27)16-6-4-3-5-7-16/h3-7,10,17-19,21H,8-9,11-15H2,1-2H3/t17-,18-,19-,21-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVCSVFIMJJFFZ-ROECFKKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747132 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71996-13-9 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.